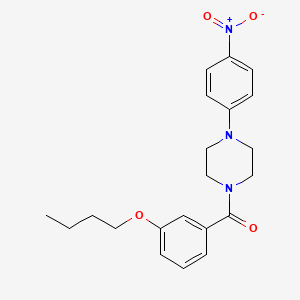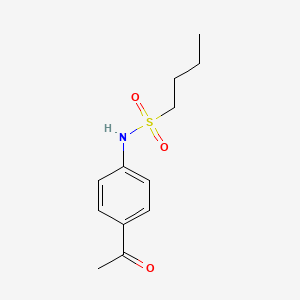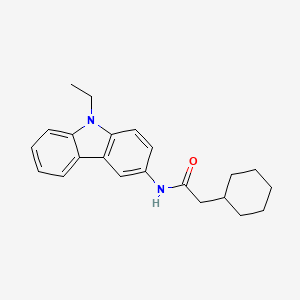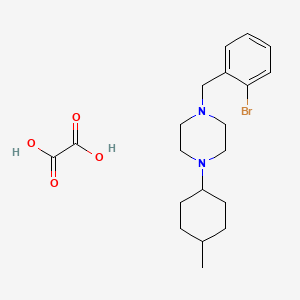
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as BNP-1350, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it has been found to have an affinity for the 5-HT1A receptor and has been shown to modulate the activity of this receptor. This receptor is involved in the regulation of various physiological processes such as mood, anxiety, and pain perception. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has been found to have anxiolytic and antidepressant effects in animal studies, which may be mediated through its interaction with the 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been found to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory bowel disease.
実験室実験の利点と制限
One of the advantages of using 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the activity of this receptor. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. One of the limitations of using 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its potential toxicity, which may limit its use in vivo studies. Additionally, the mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the study of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as depression and anxiety. Another potential direction is the development of new radioligands for PET imaging of the 5-HT1A receptor in the brain. Additionally, the investigation of the mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine may provide insights into the regulation of the 5-HT1A receptor and its role in various physiological processes.
合成法
The synthesis of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the reaction of 4-nitroaniline and 3-butoxybenzoyl chloride in the presence of a base, followed by the reaction with piperazine. The resulting compound is then purified using various methods such as recrystallization and column chromatography. The purity and identity of the compound are confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its potential use in various scientific research applications. It has been found to have an affinity for the serotonin 5-HT1A receptor and has been used as a ligand for this receptor in radioligand binding assays. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been studied for its potential use in positron emission tomography (PET) imaging of the 5-HT1A receptor in the brain. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as depression and anxiety.
特性
IUPAC Name |
(3-butoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-3-15-28-20-6-4-5-17(16-20)21(25)23-13-11-22(12-14-23)18-7-9-19(10-8-18)24(26)27/h4-10,16H,2-3,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHVBTKOXSBQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Butoxybenzoyl)-4-(4-nitrophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988810.png)


![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)



![2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4988860.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4988877.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)
![1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988885.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)